molecular formula C77H130O20 B237626 Swinholide C CAS No. 132923-51-4

Swinholide C

Cat. No. B237626
CAS RN: 132923-51-4
M. Wt: 1375.8 g/mol
InChI Key: KHVNUSQFQXCPIZ-IWYVOTITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Swinholide C is a natural product that was first isolated from the marine sponge Theonella swinhoei in 1994. It is a potent cytotoxic agent that has attracted significant attention from the scientific community due to its potential as an anti-cancer drug. This compound has a unique structure that makes it an attractive target for chemical synthesis and biological investigation.

Scientific Research Applications

1. Advancements in Synthesis Techniques

Swinholide C, a variant of swinholide A, is notable for its complex structure, challenging synthesis, and potential biological activities. Shin, Hong, and Krische (2016) reported a significant advancement in the synthesis of swinholide A, demonstrating a more efficient method involving diverse hydrogen-mediated C-C couplings. This breakthrough could be applicable to the synthesis of this compound and related compounds, offering a more streamlined approach for laboratory production (Shin, Hong, & Krische, 2016).

2. Application in Natural Product Discovery

A novel NMR-based machine learning tool, Small Molecule Accurate Recognition Technology (SMART 2.0), was applied by Reher et al. (2020) for the accelerated discovery and characterization of new natural products, including swinholide variants. This technology demonstrates the potential for rapid identification and analysis of this compound and related compounds, facilitating their study and application in various scientific fields (Reher et al., 2020).

3. Discovery in Marine Cyanobacteria

Andrianasolo et al. (2005) isolated swinholide A and related compounds from marine cyanobacteria, highlighting the natural occurrence and potential biomedical significance of these substances. This discovery opens avenues for further research into this compound's natural sources and its potential applications in biomedicine (Andrianasolo et al., 2005).

4. Insight into Actin-Binding Mechanism

The structural basis of swinholide A binding to actin, as detailed by Klenchin et al. (2005), provides important insights into the mode of action of this compound. Understanding how these compounds interact with actin could lead to the development of novel therapeutic agents targeting the actin cytoskeleton (Klenchin et al., 2005).

5. Biosynthesis Gene Cluster Analysis

Humisto et al. (2017) identified the swinholide biosynthesis gene cluster in a terrestrial cyanobacterium, shedding light on the genetic mechanisms underlying the production of swinholide compounds. This discovery could facilitate the genetic engineering of organisms for the production of this compound (Humisto et al., 2017).

properties

CAS RN

132923-51-4

Molecular Formula

C77H130O20

Molecular Weight

1375.8 g/mol

IUPAC Name

(5E,7Z,27E,29Z)-3,13,15,25,35,37-hexahydroxy-11-[3-hydroxy-6-(4-hydroxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-33-[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione

InChI

InChI=1S/C77H130O20/c1-44-22-28-56(78)36-59-19-17-21-62(95-59)41-71(91-15)51(8)67(82)43-69(84)53(10)77(55(12)75(88)47(4)27-31-64-39-65(89-13)35-49(6)93-64)97-73(86)33-25-45(2)23-29-57(79)37-60-18-16-20-61(94-60)40-70(90-14)50(7)66(81)42-68(83)52(9)76(96-72(85)32-24-44)54(11)74(87)46(3)26-30-63-38-58(80)34-48(5)92-63/h16-19,22-25,32-33,46-71,74-84,87-88H,20-21,26-31,34-43H2,1-15H3/b32-24-,33-25-,44-22+,45-23+

InChI Key

KHVNUSQFQXCPIZ-IWYVOTITSA-N

Isomeric SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(C/C=C(/C=C\C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(C/C=C(/C=C\C(=O)O2)\C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)\C)O)OC)C)O)O)C)O)O

SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)O

Canonical SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)O

synonyms

swinholide C

Origin of Product

United States

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